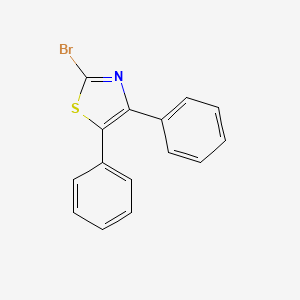![molecular formula C14H9NO2 B14287135 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one CAS No. 139061-35-1](/img/structure/B14287135.png)
3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a pyridine ring attached to a benzofuran moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one typically involves the condensation of pyridine-2-carboxaldehyde with 1-benzofuran-2(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it into a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products: The major products formed from these reactions include oxidized benzofuran derivatives, reduced pyridine derivatives, and substituted benzofuran and pyridine compounds.
Scientific Research Applications
Biology: In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: This compound shares a similar pyridine moiety but differs in the core structure, which is an imidazo[1,5-a]pyridine ring.
3-(Pyridin-2-yl)triimidazotriazine: This compound also contains a pyridine ring but is characterized by a triimidazotriazine core.
Uniqueness: 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one is unique due to its benzofuran core, which imparts distinct photophysical properties and reactivity compared to other pyridine-containing compounds .
Properties
CAS No. |
139061-35-1 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C14H9NO2/c16-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)17-14/h1-9H |
InChI Key |
UELLLTXPCPNRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


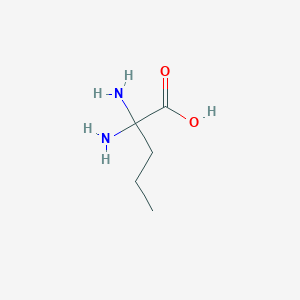
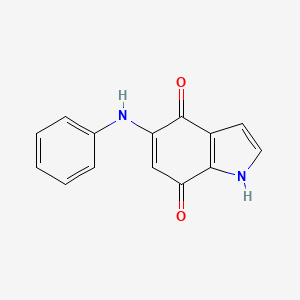
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
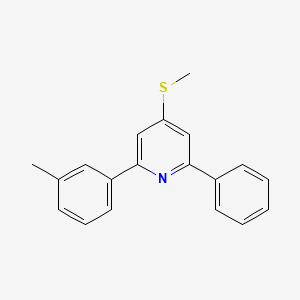
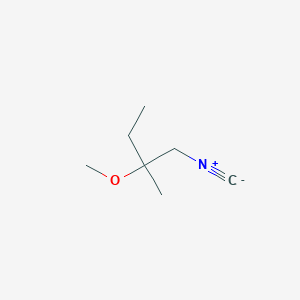

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)

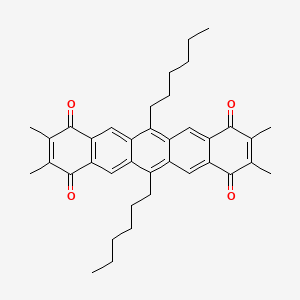
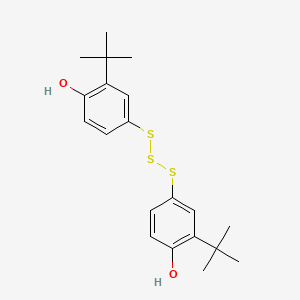
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

